N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring, a pyridine ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)15-5-3-4-13(10-15)18(27)14-11-17(26-12-14)19(28)25-9-7-16-6-1-2-8-24-16/h1-6,8,10-12,26H,7,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXKSWQNGIQTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, have diverse biological activities and are used in various therapeutic applications.
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with multiple targets.
Uniqueness
N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the presence of both pyridine and pyrrole rings, as well as the trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, commonly referred to as AAL-993, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tuberculosis (TB) and anticancer research. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H16F3N3O2
- Molecular Weight : 387.36 g/mol
- CAS Number : 439111-44-1
The compound features a pyrrole ring substituted with a trifluoromethylbenzoyl group and a pyridinyl ethyl side chain, which are critical for its biological activity.
AAL-993 has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the transport of mycolic acids in the bacterial cell wall. The inhibition of MmpL3 disrupts mycolic acid biosynthesis, leading to the bactericidal effects observed against drug-resistant strains of TB .
Antitubercular Activity
Recent studies have demonstrated that AAL-993 exhibits potent antitubercular activity with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant strains of M. tuberculosis. The compound's low cytotoxicity (IC50 > 64 μg/mL) suggests a favorable therapeutic index.
Table 1: Antitubercular Activity of AAL-993
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |
|---|---|---|---|
| AAL-993 | <0.016 | >64 | MmpL3 |
Anticancer Activity
AAL-993 has also shown promise in anticancer research. In vitro studies indicated that it induces apoptosis in various cancer cell lines, demonstrating significant growth inhibition. The specific mechanisms involve the activation of apoptotic pathways and the inhibition of cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 49.85 | Apoptosis induction |
| HeLa (cervical cancer) | 32.10 | Cell cycle arrest |
Case Studies and Research Findings
- Design and Synthesis : A study focused on the design and synthesis of pyrrole-2-carboxamides, including AAL-993, revealed that modifications to the pyrrole ring significantly enhance its antitubercular activity. The introduction of electron-withdrawing groups improved binding affinity to MmpL3 .
- Structure-Activity Relationship (SAR) : SAR studies highlighted that substituents on the pyrrole ring influence both potency and selectivity against M. tuberculosis. For instance, compounds with bulky groups exhibited enhanced activity compared to those with smaller substituents .
- In Vivo Efficacy : Preliminary in vivo studies indicated that AAL-993 maintains efficacy against TB in animal models, supporting its potential as a therapeutic agent in clinical settings .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide?
A modular approach involving Friedel-Crafts acylation is often utilized to construct the pyrrole backbone, followed by coupling reactions with pyridine-containing amines. For example, analogous compounds were synthesized via acylation of ethyl pyrrole-2-carboxylate derivatives with trifluoromethyl-substituted benzoyl chlorides, followed by amide bond formation using 2-(2-pyridinyl)ethylamine . Reaction optimization (e.g., temperature, solvent polarity) is critical for improving yields, as seen in yields ranging from 13% to 45% for related pyrrole-carboxamides .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H NMR : To confirm substituent positions on the pyrrole ring and pyridine moiety. For instance, coupling constants and aromatic proton splitting patterns distinguish regioisomers .
- Electrospray Ionization Mass Spectrometry (ESIMS) : Provides molecular weight verification (e.g., m/z values matching calculated [M+H]+ ions) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% purity thresholds are typical in research settings) .
Q. How is the trifluoromethyl group introduced into the benzoyl moiety during synthesis?
Trifluoromethyl-substituted benzoyl chlorides are prepared via halogen-exchange reactions using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) or direct electrophilic substitution. The reactivity of the trifluoromethyl group necessitates anhydrous conditions to avoid hydrolysis .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be systematically addressed?
- Catalyst Optimization : Use coupling agents like HATU or EDCI/HOBt to enhance efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Purification Techniques : Supercritical Fluid Chromatography (SFC) effectively separates enantiomers and diastereomers, as demonstrated for structurally similar pyrrole derivatives .
Q. What methodologies resolve contradictions in spectral data interpretation for this compound?
- X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry (e.g., resolving ambiguity in pyridinyl-ethyl orientation) .
- Density Functional Theory (DFT) Calculations : Predict NMR chemical shifts and compare with experimental data to validate structural assignments .
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in crowded aromatic regions .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
- Lipophilicity Enhancement : The -CF3 group increases logP values, improving membrane permeability (critical for CNS-targeting agents) .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo. Comparative studies show trifluoromethyl analogs exhibit 2–3× greater stability than non-fluorinated counterparts .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Replace the pyridinyl-ethyl group with morpholino ( ) or piperazinyl ( ) moieties to assess target binding affinity.
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) and hydrophobic regions (trifluoromethyl-benzoyl) using docking simulations .
- In Vitro Assays : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) to correlate substituent effects with potency .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?
- Pharmacokinetic Profiling : Assess bioavailability differences due to metabolic clearance (e.g., cytochrome P450 interactions) .
- Protein Binding Assays : Measure free drug concentration to explain reduced efficacy in serum-containing media .
Q. What experimental controls are critical when evaluating this compound’s stability under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions, followed by HPLC-MS to identify degradation products .
- Light Exposure Tests : UV-vis spectroscopy monitors photodegradation of the pyrrole core .
Methodological Resources
- Synthetic Protocols : provides a stepwise Friedel-Crafts acylation and amidation workflow.
- Analytical Standards : Pharmacopeial guidelines () recommend impurity profiling using reference standards (e.g., benzoic acid derivatives).
- Safety Handling : TCI America’s guidelines () emphasize fume hood use and PPE for pyridine-containing intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
